Cas no 1798017-15-8 (6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine)
![6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine structure](https://ja.kuujia.com/scimg/cas/1798017-15-8x500.png)
6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine 化学的及び物理的性質
名前と識別子
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- (6-fluoro-4-((3-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
- [6-fluoro-4-[(3-methoxyphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone
- 6-FLUORO-N-[(3-METHOXYPHENYL)METHYL]-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE
- {6-fluoro-4-[(3-methoxybenzyl)amino]quinolin-3-yl}(piperidin-1-yl)methanone
- STL298607
- 6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine
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- インチ: 1S/C23H24FN3O2/c1-29-18-7-5-6-16(12-18)14-26-22-19-13-17(24)8-9-21(19)25-15-20(22)23(28)27-10-3-2-4-11-27/h5-9,12-13,15H,2-4,10-11,14H2,1H3,(H,25,26)
- InChIKey: FGEYVZZIFRZNPN-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=C(C=1)C(=C(C=N2)C(N1CCCCC1)=O)NCC1C=CC=C(C=1)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 542
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 54.5
6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-6737-3mg |
6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine |
1798017-15-8 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-6737-5mg |
6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine |
1798017-15-8 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-6737-1mg |
6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine |
1798017-15-8 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6609-6737-2μmol |
6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine |
1798017-15-8 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6609-6737-2mg |
6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine |
1798017-15-8 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6609-6737-5μmol |
6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine |
1798017-15-8 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-6737-4mg |
6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine |
1798017-15-8 | 4mg |
$66.0 | 2023-09-07 |
6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amineに関する追加情報
Introduction to 6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine (CAS No. 1798017-15-8)
6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine, identified by its CAS number 1798017-15-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline scaffold, a class of heterocyclic structures widely recognized for their biological activity and pharmacological potential. The presence of a fluoro substituent, a fluoro group at the 6-position of the quinoline ring, along with other functional groups such as a piperidine moiety and an N-methyl group, contributes to its unique chemical properties and biological interactions.
The structural features of 6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine make it an intriguing candidate for further exploration in drug discovery. The fluoro atom is known to enhance metabolic stability and binding affinity, which are critical factors in the development of effective pharmaceutical agents. Additionally, the piperidine ring is a common pharmacophore found in many bioactive molecules, often contributing to favorable pharmacokinetic profiles.
In recent years, quinoline derivatives have been extensively studied for their potential applications in treating various diseases, including infectious diseases and cancer. The introduction of fluorine into the quinoline core has been particularly investigated for its ability to modulate enzyme activity and receptor binding. For instance, fluorinated quinolines have shown promise in inhibiting enzymes such as topoisomerases and kinases, which are pivotal in cellular processes and often targeted in oncology.
One of the most compelling aspects of 6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine is its potential as a lead compound for developing novel therapeutic agents. Researchers have been particularly interested in its interaction with biological targets such as protein kinases and transcription factors. The combination of the fluoro group, the piperidine moiety, and the methoxy-substituted benzyl group creates a multifaceted structure that can engage multiple binding sites on biological targets, potentially leading to enhanced efficacy.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoro atom at the 6-position of the quinoline ring is particularly challenging due to its sensitivity to various reaction conditions. However, advances in fluorination techniques have made it possible to incorporate fluorine into complex molecules with greater efficiency and selectivity.
Recent studies have highlighted the importance of fluorinated quinolines in medicinal chemistry. For example, a study published in the Journal of Medicinal Chemistry demonstrated that fluorinated derivatives of quinoline can exhibit improved binding affinity to target proteins compared to their non-fluorinated counterparts. This finding underscores the value of incorporating fluorine into drug candidates for enhancing their pharmacological properties.
The role of the 3-(piperidine-1-carbonyl) group in 6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine is also noteworthy. Piperidine-based structures are known for their ability to enhance solubility and bioavailability, which are essential for drug development. The piperidine ring can form hydrogen bonds with biological targets, further stabilizing the binding interaction between the compound and its receptor.
In addition to its structural features, 6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine has shown promise in preclinical studies as a potential therapeutic agent. Early-stage research suggests that this compound may have applications in treating conditions such as cancer and inflammation. The ability of fluorinated quinolines to modulate enzyme activity has led researchers to explore their potential as inhibitors of kinases and other enzymes involved in disease pathways.
The development of new drugs is a complex process that involves extensive research and testing. However, compounds like 6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine provide valuable starting points for drug discovery efforts. By leveraging structural features such as the fluoro group and the piperidine moiety, researchers can design molecules with enhanced biological activity and improved pharmacokinetic profiles.
The future prospects for this compound are promising. As our understanding of biological pathways continues to grow, so does our ability to design molecules that target specific disease mechanisms. Fluorinated quinolines are likely to remain a key area of interest for medicinal chemists due to their versatility and potential therapeutic applications.
In conclusion,6-fluoro-N-[ (3-methoxyphenyl)methyl]-3-( piperidine -1-carbonyl )quinolin -4-am ine (CAS No . 1798017 -15 -8) represents an exciting advancement in pharmaceutical chemistry . Its unique structural features , combined with promising preclinical results , make it a valuable candidate for further research . As scientists continue to explore new therapeutic strategies , compounds like this one will play an increasingly important role in addressing unmet medical needs .
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